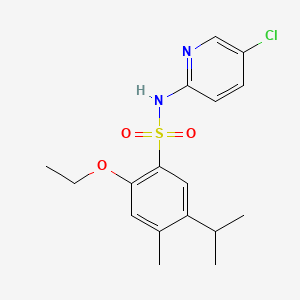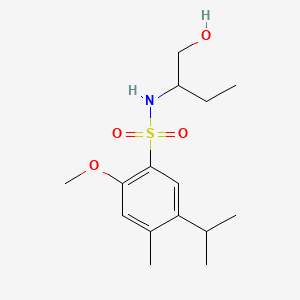![molecular formula C15H25NO5S B603093 Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine CAS No. 1206087-54-8](/img/structure/B603093.png)
Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine is a chemical compound with the molecular formula C15H25NO5S and a molecular weight of 331.4277 . This compound is characterized by its unique structure, which includes both hydroxyethyl and butoxy-methylphenyl groups attached to a sulfonyl amine core. It is used in various chemical and industrial applications due to its specific properties.
Méthodes De Préparation
The synthesis of Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine typically involves the reaction of 4-butoxy-3-methylphenyl sulfonyl chloride with diethanolamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine can be compared with similar compounds such as:
Bis(2-hydroxyethyl)sulfone: This compound has similar hydroxyethyl groups but lacks the butoxy-methylphenyl moiety, resulting in different chemical and biological properties.
4-Butoxy-3-methylphenyl sulfonamide: This compound shares the butoxy-methylphenyl group but has different substituents on the sulfonyl amine core, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1206087-54-8 |
|---|---|
Formule moléculaire |
C15H25NO5S |
Poids moléculaire |
331.4g/mol |
Nom IUPAC |
4-butoxy-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO5S/c1-3-4-11-21-15-6-5-14(12-13(15)2)22(19,20)16(7-9-17)8-10-18/h5-6,12,17-18H,3-4,7-11H2,1-2H3 |
Clé InChI |
JVYUWSYYZYQNBQ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B603013.png)
amine](/img/structure/B603014.png)
amine](/img/structure/B603018.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603019.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B603020.png)
![1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603021.png)


![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B603027.png)

amine](/img/structure/B603030.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B603031.png)
